Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate
Description
Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is a synthetic organic compound featuring a quinazoline core substituted with a chlorine atom at the 6-position, a thioether linkage to a piperidine ring, and a propyl ester group.
Properties
CAS No. |
325146-08-5 |
|---|---|
Molecular Formula |
C17H20ClN3O2S |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
propyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H20ClN3O2S/c1-2-9-23-17(22)21-7-5-13(6-8-21)24-16-14-10-12(18)3-4-15(14)19-11-20-16/h3-4,10-11,13H,2,5-9H2,1H3 |
InChI Key |
QOHMLLIYHYCWTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Quinazolinone Precursors
The 6-chloro-4-quinazolinyl group is typically derived from quinazolinone precursors via chlorination. Phosphorus oxychloride (POCl₃) serves as the primary chlorinating agent, often in the presence of catalysts such as N,N-dimethylformamide (DMF). For instance, 3H-6-iodoquinazolin-4-one undergoes chlorination in toluene with POCl₃ and tri-n-butylamine at reflux (90–110°C), yielding 4-chloro-6-iodoquinazoline with >95% conversion. This method leverages the electrophilic nature of POCl₃ to replace the hydroxyl group with chlorine, forming a reactive intermediate for subsequent substitutions.
Alternative Halogenation Strategies
In cases where iodine is present, as in 4-chloro-6-iodoquinazoline, palladium-catalyzed cross-coupling reactions enable further functionalization. However, for Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate, the iodine substituent is retained only if required for downstream modifications. The chloro group at position 4 remains critical for nucleophilic displacement by thiols.
Preparation of Propyl 4-Mercapto-1-piperidinecarboxylate
Thiolation of Piperidinecarboxylate Intermediates
The piperidinecarboxylate component requires a thiol (-SH) group at position 4 for coupling. Ethyl 4-amino-1-piperidinecarboxylate, a structurally analogous compound, is synthesized via condensation of 4-aminopiperidine with ethyl chloroformate under basic conditions. To introduce the thiol, the amine group is converted via diazotization followed by treatment with hydrogen sulfide (H₂S) or thiourea. For example:
-
Diazotization: Ethyl 4-amino-1-piperidinecarboxylate is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
-
Thiolation: The diazonium salt reacts with thiourea in aqueous ethanol, yielding ethyl 4-thioureido-1-piperidinecarboxylate, which is hydrolyzed with NaOH to release the thiol.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C, 1h | 85–90 |
| Thiourea Reaction | Thiourea, EtOH/H₂O, 70°C, 3h | 75 |
| Hydrolysis | 2M NaOH, reflux, 2h | 90 |
Esterification to Propyl Derivatives
The ethyl ester is transesterified to propyl 4-mercapto-1-piperidinecarboxylate using propyl alcohol and a catalytic amount of sulfuric acid under reflux. This step achieves >80% conversion, with purification via vacuum distillation.
Thioether Formation via Nucleophilic Aromatic Substitution
Coupling Mechanism
The chloro group at position 4 of 6-chloro-4-quinazoline undergoes nucleophilic displacement by the thiolate anion (-S⁻) from propyl 4-mercapto-1-piperidinecarboxylate. The reaction is conducted in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, Et₃N) to deprotonate the thiol. For example, refluxing equimolar amounts of 4-chloro-6-iodoquinazoline and propyl 4-mercapto-1-piperidinecarboxylate in DMF at 90°C for 12 hours yields the target compound with 65–70% efficiency.
Optimization of Reaction Parameters
-
Solvent Effects : DMF enhances nucleophilicity of the thiolate but may lead to side reactions at elevated temperatures. Switching to toluene with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves selectivity.
-
Temperature : Reactions at 70–80°C reduce decomposition but require longer durations (24–48h).
-
Base Selection : Potassium carbonate (K₂CO₃) minimizes overalkylation compared to stronger bases like NaOH.
Optimized Reaction Table
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene with 10% DMF | 75 |
| Temperature | 80°C | 78 |
| Base | K₂CO₃ | 80 |
| Duration | 24h | 78 |
Purification and Characterization
Isolation Techniques
Crude product is isolated via precipitation by adding water to the reaction mixture. Filtration and sequential washing with dilute NaOH (to remove unreacted quinazoline) and ethanol yield a pale yellow solid. Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from hot isopropanol.
Spectroscopic Validation
-
¹H NMR : Peaks at δ 8.6 (s, 1H, quinazoline H-5), δ 4.1 (t, 2H, propyl OCH₂), and δ 3.4 (m, 2H, piperidine SCH₂).
-
LC-MS : Molecular ion peak at m/z 366.9 [M+H]⁺ confirms the molecular formula C₁₇H₁₉ClN₂O₂S.
Comparative Analysis of Alternative Routes
Mitsunobu Reaction for Thioether Formation
An alternative approach employs the Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-hydroxyquinazoline with propyl 4-thiol-piperidinecarboxylate. However, this method is less efficient (<50% yield) due to competing oxidation of the thiol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the thioether linkage, potentially leading to the formation of dihydroquinazoline derivatives or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives and thiols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes, receptors, or other proteins, modulating their activity. The thioether linkage and piperidinecarboxylate moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thioether-Containing Analogues
Compounds with thioether linkages, such as TSIL1 ([1-(ethylthio)ethyl 3-butylimidazolium][PF6]) and TSIL2 ([1-((methylamino)thio)carboxamido)propyl 3-butylimidazolium][PF6]) (), share a sulfur-based functional group. These ionic liquids (ILs) demonstrate how thioether groups enhance thermal stability and modulate solubility. However, the target compound’s quinazoline-thioether-piperidine architecture differs significantly from ILs, which prioritize ionic character for solvent applications. The chlorine atom in the target compound may confer greater electrophilic reactivity compared to the nitro or methyl groups in analogues like 4-(4-nitrophenoxy)-4-oxobutyl ().
Piperidine and Ester Derivatives
Piperidine carboxylates, such as 1-oxo-3-phenylpropyl (), lack the thioether-quinazoline motif but highlight the role of ester groups in bioavailability.
Quinazoline-Based Compounds
6-Chloro-substituted quinazolines are prevalent in kinase inhibitors (e.g., gefitinib). The thioether linkage in the target compound replaces typical oxygen or nitrogen bonds, which could alter binding kinetics. For example, sulfur’s larger atomic radius may create steric hindrance or stronger van der Waals interactions compared to oxygen in analogues like 2-oxo-2-phenylethyl ().
Key Comparative Data
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Electron Effects : The 6-chloro group in the target compound likely enhances electrophilic aromatic substitution reactivity compared to nitro or methyl groups in analogues .
- Solubility : The propyl ester may offer balanced lipophilicity for cellular uptake, contrasting with the ionic nature of TSILs, which prioritize solubility in polar solvents.
Biological Activity
Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Formula and Molecular Weight
- Chemical Formula : C17H20ClN3O2S
- Molecular Weight : Approximately 365.9 g/mol
The structure features a piperidine ring and a chloro-substituted quinazoline moiety, which are critical for its biological activity. The presence of the thioether bond adds to its chemical reactivity, allowing for various organic reactions typical of quinazoline derivatives .
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines and induce apoptosis. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways that regulate cell growth.
- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death in cancerous cells.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Nucleophilic Substitution Reactions : The chloro group in the structure can undergo nucleophilic substitution, potentially leading to the formation of more active derivatives.
- Oxidation Reactions : The thioether bond can participate in oxidation reactions, which may enhance the compound's reactivity and biological activity.
Toxicological Profile
While exploring its therapeutic potential, it is crucial to consider the toxicological aspects. Initial assessments indicate that:
- Skin Irritation : The compound has been associated with skin irritation (H315).
- Eye Damage : Serious eye damage has been noted (H318), necessitating caution in handling .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Key Biological Activity | Structural Features |
|---|---|---|
| Compound A | Anticancer | Quinazoline backbone |
| Compound B | Antimicrobial | Piperidine ring |
| This compound | Anticancer (preliminary) | Chloro-substituted quinazoline |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound showed promising results in inhibiting cell growth. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms underlying the compound's anticancer effects. Western blot analysis indicated alterations in protein expression related to apoptosis and cell cycle regulation following treatment with the compound.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution at the quinazolinyl-thio moiety and esterification of the piperidinecarboxylate group. Key steps include:
- Thiol-quinazoline coupling : Use anhydrous solvents (e.g., DMF) under inert gas (N₂/Ar) to minimize oxidation .
- Esterification : Propyl chloroformate is often employed with a base (e.g., triethylamine) to activate the carboxylate intermediate .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) is standard, with yields averaging 60-75% for analogous compounds .
Q. How can structural confirmation of this compound be reliably achieved?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR should confirm the quinazoline-thioether linkage (δ 4.2–4.5 ppm for SCH₂) and propyl ester (δ 1.0–1.3 ppm for CH₃) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₁₇H₂₀ClN₃O₂S) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase targets (e.g., EGFR), leveraging the quinazoline scaffold’s affinity for ATP-binding pockets .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to prioritize in vitro testing .
Q. How can contradictory solubility data between experimental and computational predictions be resolved?
- Methodological Answer :
- Experimental Validation : Use shake-flask/HPLC methods in buffered solutions (pH 2–8) to measure intrinsic solubility .
- Computational Refinement : Adjust COSMO-RS parameters to account for solvent protonation effects or aggregation tendencies .
- Thermodynamic Analysis : Compare melting points and heats of fusion (DSC) to identify polymorphic forms affecting solubility .
Q. What strategies mitigate off-target effects in biological assays for this compound?
- Methodological Answer :
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Proteomics : Use pull-down assays with biotinylated analogs to map non-kinase targets .
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) at the piperidine ring to reduce non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
